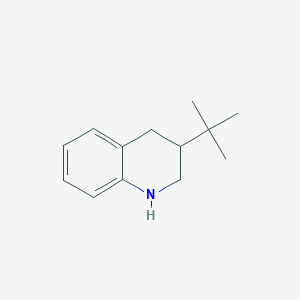

3-Tert-butyl-1,2,3,4-tetrahydroquinoline

Description

Overview of Tetrahydroquinoline Scaffolds in Modern Organic Synthesis and Heterocyclic Chemistry

The 1,2,3,4-tetrahydroquinoline (B108954) framework is a prominent heterocyclic motif frequently encountered in a wide array of biologically active compounds and natural products. Its prevalence in pharmaceuticals underscores its importance as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. Consequently, the development of novel and efficient synthetic routes to access diverse tetrahydroquinoline derivatives remains an active area of research in modern organic synthesis. These synthetic endeavors are crucial for generating libraries of compounds for drug discovery and for the total synthesis of complex natural products.

Tetrahydroquinoline derivatives have demonstrated a broad spectrum of pharmacological activities. Their structural versatility allows for modification at various positions, influencing their biological profiles.

Unique Structural Features and Stereochemical Considerations of the 3-Tert-butyl Substitution in Tetrahydroquinolines

The introduction of a tert-butyl group at the 3-position of the 1,2,3,4-tetrahydroquinoline ring system imparts distinct structural and stereochemical properties. The tert-butyl group is known for its significant steric bulk, which profoundly influences the conformational preferences of the heterocyclic ring. researchgate.net In a manner analogous to substituted cyclohexanes, the tetrahydroquinoline ring adopts a half-chair or sofa conformation. The bulky tert-butyl group at the C3 position will strongly favor an equatorial orientation to minimize steric strain, specifically 1,3-diaxial interactions. libretexts.org This conformational locking can have significant implications for the molecule's reactivity and its interactions with biological macromolecules.

Table 1: Comparison of Steric Bulk of Common Alkyl Substituents

| Substituent | A-value (kcal/mol) | Relative Steric Bulk |

|---|---|---|

| Methyl | 1.74 | Moderate |

| Ethyl | 1.75 | Moderate |

| Isopropyl | 2.15 | High |

| tert-Butyl | >4.5 | Very High |

A-values represent the energy difference between the axial and equatorial conformations in monosubstituted cyclohexanes, providing a quantitative measure of steric bulk.

Historical Trajectories and Current Research Trends in the Synthesis and Reactivity of This Compound Class

Historically, the synthesis of tetrahydroquinolines often relied on classical methods such as the Skraup and Doebner-von Miller reactions, which involve the cyclization of anilines with α,β-unsaturated carbonyl compounds under harsh acidic conditions. While effective for accessing the core structure, these methods often lack regioselectivity and functional group tolerance, particularly for creating specific substitution patterns like a 3-alkyl derivative.

Modern synthetic chemistry has seen a shift towards more sophisticated and milder catalytic methods for the construction of substituted tetrahydroquinolines. These contemporary approaches offer greater control over the substitution pattern and stereochemistry of the final product.

Key Modern Synthetic Approaches include:

Domino Reactions: These multi-step sequences, where subsequent reactions occur without the need for isolating intermediates, have proven to be highly efficient for generating molecular complexity. Domino reactions for tetrahydroquinoline synthesis can involve reduction-reductive amination sequences or Michael-SNAAr approaches. nih.gov

Catalytic Annulation: The use of transition metal catalysts, such as palladium, has enabled the development of powerful [4+2] and [5+2] annulation strategies to construct the tetrahydroquinoline ring system with a variety of substituents. frontiersin.orgnih.gov

Asymmetric Catalysis: To address the stereochemical challenges, enantioselective catalytic methods have been developed. These often employ chiral catalysts, such as chiral phosphoric acids, to achieve high levels of stereocontrol in the formation of substituted tetrahydroquinolines. organic-chemistry.org

Hydrogenation of Quinolines: The direct hydrogenation of substituted quinolines provides a straightforward route to tetrahydroquinolines. Modern advancements in catalysis have allowed for more selective and efficient reductions under milder conditions.

Current research trends continue to focus on the development of highly efficient, stereoselective, and environmentally benign methods for the synthesis of functionalized tetrahydroquinolines. There is a growing interest in catalytic C-H activation and functionalization to directly modify the tetrahydroquinoline scaffold, offering novel pathways to previously inaccessible derivatives. The exploration of new catalytic systems and the application of these compounds in various fields, from materials science to medicinal chemistry, remain at the forefront of heterocyclic chemistry research.

Table 2: Evolution of Synthetic Methods for Substituted Tetrahydroquinolines

| Method | Description | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Classical Methods (e.g., Skraup) | Cyclization of anilines with α,β-unsaturated carbonyl precursors. | Strong acids (e.g., H₂SO₄), high temperatures. | Access to the core scaffold from simple starting materials. | Harsh conditions, low regioselectivity, limited functional group tolerance. |

| Domino Reactions | Multi-step reactions in a single pot. | Varies, often involves catalytic hydrogenation or base-mediated steps. | High efficiency, atom economy. | Can be substrate-specific, optimization can be complex. |

| Catalytic Annulation | Transition metal-catalyzed ring formation. | Palladium, gold, or other metal catalysts. | High yields, good control over substitution. | Catalyst cost and sensitivity can be a factor. |

| Asymmetric Catalysis | Use of chiral catalysts to control stereochemistry. | Chiral phosphoric acids, chiral metal complexes. | High enantioselectivity. | Catalyst development can be challenging and expensive. |

Structure

3D Structure

Properties

IUPAC Name |

3-tert-butyl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-13(2,3)11-8-10-6-4-5-7-12(10)14-9-11/h4-7,11,14H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIIMDIGMTSIGDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CC2=CC=CC=C2NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Tert Butyl 1,2,3,4 Tetrahydroquinoline and Its Structural Analogs

Enantioselective and Diastereoselective Synthesis

The synthesis of specific stereoisomers of tetrahydroquinolines is paramount for their application in various scientific fields. Enantioselective and diastereoselective methods provide precise control over the three-dimensional arrangement of atoms, which is critical for biological activity.

Asymmetric Catalytic Approaches to the Tetrahydroquinoline Core

Asymmetric catalysis is a powerful tool for the synthesis of chiral tetrahydroquinolines, offering high efficiency and enantioselectivity. These methods typically employ a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

One of the most direct methods is the asymmetric hydrogenation of the corresponding quinoline (B57606) precursors. dicp.ac.cn Various transition-metal catalysts have been developed for this purpose. For instance, rhodium–Segphos complexes have been used for the asymmetric hydrogenation and direct reductive amination of α,β-unsaturated aldehydes and arylamines, followed by a Buchwald–Hartwig cross-coupling reaction to yield 3-phenyltetrahydroquinoline. rsc.org Iridium-catalyzed transfer hydrogenation has also been employed to produce (R)-3-methyl-1,2,3,4-tetrahydroquinoline. rsc.org

Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), have emerged as highly effective organocatalysts. rsc.orgdicp.ac.cn They can activate quinolines for asymmetric transfer hydrogenation, affording 3-substituted tetrahydroquinolines with enantiomeric excesses (ee) ranging from 77–86%. rsc.org A biomimetic approach using a regenerable NAD(P)H model in conjunction with a ruthenium complex and a CPA has been developed for the one-pot cascade synthesis of chiral tetrahydroquinolines from 2-aminochalcones. dicp.ac.cndicp.ac.cn This method achieves high yields and excellent enantioselectivities, with some products reaching up to 90% ee. dicp.ac.cn

Palladium-catalyzed reactions also provide a route to chiral tetrahydroquinolines. A notable example involves the enantioselective carboamination of aniline (B41778) derivatives with pendant alkenes and aryl or alkenyl halides. nih.govrsc.org Using a catalyst system composed of Pd₂(dba)₃ and (S)-Siphos-PE, this method can generate tetrahydroquinolines containing quaternary carbon stereocenters with high levels of asymmetric induction. nih.govrsc.org

Biocatalysis offers a green and highly selective alternative. Chemo-enzymatic cascades combining ene reductases (ERED) and imine reductases (IRED) can convert α,β-unsaturated aldehydes into key chiral intermediates, which are then cyclized to form 3-substituted tetrahydroquinolines with excellent enantioselectivity (97% to >99% ee). rsc.org

| Catalytic System | Reaction Type | Substrate Type | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Ru-complex / Chiral Phosphoric Acid | Biomimetic Reduction | 2-Aminochalcones | Up to 90% | dicp.ac.cn |

| Chiral Phosphoric Acids | Asymmetric Transfer Hydrogenation | 3-Substituted Quinolines | 77–86% | rsc.org |

| Pd₂(dba)₃ / (S)-Siphos-PE | Alkene Carboamination | Anilines with pendant alkenes | High (e.g., 98:2 er) | nih.govrsc.org |

| Ene Reductase / Imine Reductase | Biocatalytic Cascade | α,β-Unsaturated Aldehydes | 97% to >99% | rsc.org |

Chiral Pool Strategies and Auxiliary-Mediated Syntheses

Chiral pool synthesis utilizes readily available enantiopure starting materials, such as amino acids or terpenes, to construct complex chiral molecules. This approach incorporates a pre-existing stereocenter into the final tetrahydroquinoline structure. While specific examples directly employing chiral pool strategies for 3-tert-butyl-1,2,3,4-tetrahydroquinoline are not extensively detailed in the provided context, the principles of this strategy are well-established in organic synthesis for creating chiral nitrogen-containing heterocycles.

Auxiliary-mediated synthesis involves the temporary attachment of a chiral group to the substrate. This auxiliary directs the stereochemical outcome of a reaction and is subsequently removed. This method provides excellent stereocontrol but requires additional synthetic steps for attachment and removal of the auxiliary group.

Stereocontrol at C-2, C-3, and C-4 Positions of the Tetrahydroquinoline Ring

Achieving stereocontrol at multiple positions of the tetrahydroquinoline ring is a significant synthetic challenge. Diastereoselective reactions are key to establishing the relative configuration of stereocenters at the C-2, C-3, and C-4 positions.

A tandem reduction-reductive amination strategy has been successfully used to synthesize 2,4-disubstituted tetrahydroquinoline-4-carboxylic esters with high diastereoselectivity. acs.orgnih.gov This method starts from methyl (2-nitrophenyl)acetate, which undergoes alkylation and ozonolysis. A final catalytic hydrogenation step initiates a cascade that includes nitro group reduction, intramolecular condensation to form a cyclic imine, and subsequent reduction. acs.orgnih.gov The reaction proceeds with remarkable selectivity, yielding products where the C-2 alkyl group is cis to the C-4 carboxylic ester. nih.gov

Highly diastereoselective [4+2] annulation reactions provide another powerful route. The reaction between ortho-tosylaminophenyl-substituted para-quinone methides and cyanoalkenes, for instance, constructs polysubstituted tetrahydroquinoline derivatives with excellent diastereoselectivity (>20:1 dr). frontiersin.orgnih.gov This method allows for the creation of complex structures with defined stereochemistry at the C-2 and C-4 positions. The reaction proceeds efficiently under mild conditions and tolerates a wide range of functional groups. frontiersin.orgnih.gov

Furthermore, multicomponent reactions can assemble complex tetracyclic dihydropyran-fused tetrahydroquinolines with excellent diastereoselectivity from simple starting materials like isocyanides, allenoates, and 2-aminochalcones. acs.org

| Method | Key Reaction | Stereocontrol Achieved | Diastereoselectivity (dr) | Reference |

|---|---|---|---|---|

| Tandem Reduction-Reductive Amination | Intramolecular Cyclization | C-2 alkyl cis to C-4 ester | Single diastereomer | nih.gov |

| [4+2] Annulation | Cycloaddition | Relative stereochemistry at C-2, C-3, C-4 | >20:1 | frontiersin.orgnih.gov |

| Multicomponent Reaction | Annulation/Cyclization | Multiple stereocenters in fused systems | Excellent | acs.org |

Regioselective Cyclization and Annulation Protocols

Regioselectivity in the formation of the tetrahydroquinoline ring is crucial for ensuring the correct placement of substituents and the formation of the desired isomer. Cyclization and annulation reactions are fundamental strategies for constructing the heterocyclic core.

Intramolecular Cyclization and Ring-Closing Reactions

Intramolecular cyclization involves the formation of the heterocyclic ring from a single linear precursor containing all the necessary atoms. These reactions are often efficient due to the favorable proximity of the reacting functional groups.

A prominent example is the reductive cyclization of 2-nitroarylketones and aldehydes. nih.gov Catalytic hydrogenation with Pd/C reduces the nitro group to an amine, which then undergoes intramolecular condensation with the ketone or aldehyde, followed by further reduction to yield the tetrahydroquinoline. nih.gov Iron-mediated intramolecular nitrene C-H insertion offers another pathway, where an iron-nitrene complex abstracts a side-chain hydrogen, leading to radical formation and subsequent cyclization to form 2-aryl-1,2,3,4-tetrahydroquinolines. nih.gov

The Buchwald-Hartwig cross-coupling reaction, a palladium-catalyzed C-N bond-forming reaction, can be applied in an intramolecular fashion to construct the tetrahydroquinoline ring. rsc.org This method is part of a chemo-enzymatic approach for synthesizing chiral 3-substituted tetrahydroquinolines. rsc.org Additionally, steroid-tetrahydroquinoline hybrids have been synthesized via intramolecular hetero-Diels-Alder reactions of steroidal aryliminium salts catalyzed by BF₃·OEt₂. nih.gov

Multicomponent and Cascade Reaction Strategies

Multicomponent reactions (MCRs) and cascade (or domino) reactions are highly efficient processes that combine multiple operational steps into a single synthetic transformation without isolating intermediates. nih.govtcichemicals.com These strategies enhance atom economy and reduce waste, making them attractive for complex molecule synthesis. nih.gov

Cascade reactions are particularly effective for constructing tetrahydroquinolines. For example, a sequence involving Knoevenagel condensation followed by a nih.govchemrxiv.org-hydride transfer and cyclization has been developed for the efficient synthesis of spirocyclic tetrahydroquinolines under additive-free conditions. rsc.org Another domino strategy involves a reduction-reductive amination sequence starting from 2-nitroarylketones, which proceeds through the reduction of the nitro group, formation of a cyclic imine, and a final reduction step to yield the tetrahydroquinoline core in high yields (93%-98%). nih.gov

An iodine-induced tandem cyclization of propargylic alcohols and amines provides a highly regioselective route to polysubstituted tetrahydroquinolines. nih.gov Multicomponent reactions involving isocyanides, allenoates, and 2-aminochalcones have been shown to assemble complex tetracyclic tetrahydroquinoline derivatives with high diastereoselectivity. acs.org These reactions create multiple new bonds and stereocenters in a single operation, demonstrating the power of MCRs in rapidly building molecular complexity. chemrxiv.org

Selective Functionalization at N-1 and Aromatic Ring Positions

Once the core this compound structure is assembled, its further derivatization at the nitrogen (N-1) and the aromatic ring is crucial for modulating its physicochemical and biological properties. Selective functionalization allows for the generation of diverse molecular libraries for various applications.

Aromatic Ring Functionalization: The aromatic ring of the tetrahydroquinoline nucleus is amenable to electrophilic aromatic substitution, but regioselectivity can be an issue. A more precise and powerful strategy for achieving regiocontrolled functionalization is Directed ortho-Metalation (DoM) . nih.govulisboa.pt In this approach, the nitrogen atom of the THQ, typically protected as a carbamate (B1207046) (e.g., -COOtBu) or an amide, acts as a Directed Metalation Group (DMG). ulisboa.ptorganic-chemistry.org

The process involves treating the N-protected THQ with a strong organolithium base, such as n-butyllithium (nBuLi) or sec-butyllithium (B1581126) (sBuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). The DMG coordinates to the lithium cation, directing the deprotonation exclusively to the adjacent C-8 (ortho) position to form a lithiated intermediate. nih.govorganic-chemistry.org This aryllithium species can then be quenched with a wide array of electrophiles to introduce various substituents at the C-8 position with high regioselectivity. ulisboa.pt A study on the ortho-lithiation of tetrahydroquinoline derivatives demonstrated that treatment with t-butyllithium (tBuLi) effectively generates the ortho-lithiated compound, which can be trapped by electrophiles. icm.edu.pl

Table 1: Electrophiles Used in Directed ortho-Metalation of N-Protected Tetrahydroquinolines

| Electrophile | Introduced Functional Group |

|---|---|

| CO₂ | Carboxylic Acid (-COOH) |

| I₂ | Iodine (-I) |

| (CH₃)₃SiCl | Trimethylsilyl (-Si(CH₃)₃) |

| R-CHO (Aldehydes) | Hydroxymethyl (-CH(OH)R) |

| R-Br (Alkyl Halides) | Alkyl (-R) |

Beyond DoM, electrophilic substitution reactions like nitration have been studied on the THQ scaffold. Research has shown that the regioselectivity of nitration (i.e., substitution at the C-6 vs. C-7 position) is highly dependent on the nature of the N-protecting group and the reaction conditions, due to the varying electronic and steric effects of the protector. nih.gov

Metal-Catalyzed and Organocatalytic Approaches

Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency, selectivity, and sustainability. The construction of the this compound ring system is well-suited to a variety of metal-catalyzed and organocatalytic strategies.

Transition Metal-Mediated Cyclizations and Reductions

Transition metals are powerful catalysts for both the construction and modification of the THQ ring.

Catalytic Hydrogenation of Quinolines: One of the most direct routes to THQs is the reduction of the corresponding quinoline precursor. While challenging to control, selective hydrogenation of the pyridine (B92270) ring of a quinoline is a common strategy. A variety of transition metal catalysts, including those based on palladium, cobalt, tungsten, silver, and gold, have been developed for this transformation. nih.govicm.edu.plsci-rad.comnih.gov For example, a nitrogen-doped carbon-supported palladium catalyst (Pd/CN) has shown high activity for the hydrogenation of various quinolines to their corresponding 1,2,3,4-tetrahydroquinolines in high yields (86.6–97.8%) under relatively mild conditions (50 °C, 20 bar H₂). nih.gov Similarly, cobalt-amido cooperative catalysis can be used for the transfer hydrogenation of quinolines. By using two equivalents of the hydrogen source (H₃N∙BH₃), the reaction proceeds past the dihydroquinoline intermediate to afford the fully reduced tetrahydroquinoline product in excellent yield. nih.gov

Reductive Cyclization/Amination: Domino or cascade reactions initiated by the reduction of a nitro group are highly effective for THQ synthesis. A well-established method involves the catalytic hydrogenation (e.g., using 5% Pd/C) of a 2-nitroaryl ketone or aldehyde. The initial reduction of the nitro group to an amine is followed by an intramolecular condensation with the carbonyl group to form a cyclic imine, which is then further reduced in situ to yield the tetrahydroquinoline core. This reduction-reductive amination sequence is highly efficient, often providing THQs in excellent yields (93-98%). organic-chemistry.org

Metal-Catalyzed Cyclizations: Intramolecular cyclization reactions mediated by transition metals offer another route to the THQ skeleton. For instance, cobalt-catalyzed intramolecular cyclization of specifically designed diynenitriles can lead to polycyclic pyridine systems, which can then be converted to the corresponding tetrahydroquinolines. researchgate.net Oxidative cyclizations of 2'-aminochalcones, catalyzed by zinc and manganese complexes, can produce quinolone derivatives, which are closely related precursors to THQs.

Brønsted Acid and Lewis Acid Catalysis in Tetrahydroquinoline Formation

Acid catalysis is a cornerstone of organic synthesis, and it plays a pivotal role in several key reactions for forming the tetrahydroquinoline ring.

The Povarov reaction is a prominent example, classically defined as a formal [4+2] cycloaddition between an N-arylimine (dienophile) and an electron-rich alkene (diene) to produce a THQ. This reaction is most commonly catalyzed by Lewis acids or Brønsted acids. icm.edu.plsci-rad.com Mechanistic studies, however, suggest that the reaction is not a concerted cycloaddition but rather a stepwise process. researchgate.net

The catalytic cycle typically begins with the acid activating the imine, which is often formed in situ from an aniline and an aldehyde. The protonated or Lewis acid-coordinated imine is a highly reactive iminium ion. This electrophilic species then undergoes a Mannich-type addition with the electron-rich alkene. The resulting carbocationic intermediate subsequently engages in an intramolecular Friedel-Crafts-type cyclization onto the electron-rich aromatic ring of the aniline moiety to close the THQ ring. researchgate.net

A wide range of acid catalysts have been employed for this transformation:

Lewis Acids: A variety of Lewis acids, including InCl₃, BF₃·OEt₂, Sc(OTf)₃, Gd(OTf)₃, AlCl₃, and Cu(OTf)₂, have been shown to effectively catalyze the Povarov reaction. nih.govsci-rad.comresearchgate.net The choice of catalyst can influence reaction rates and yields. icm.edu.plsci-rad.com

Brønsted Acids: Chiral phosphoric acids have emerged as powerful Brønsted acid catalysts, enabling highly enantioselective versions of the Povarov reaction and related cyclizations, such as the cyclization of 2-aminochalcones, to produce chiral tetrahydroquinolines in excellent yields and enantioselectivities. organic-chemistry.org

The synthesis of the target this compound via a Povarov-type reaction would likely involve the reaction of an aniline with an aldehyde in the presence of an alkene such as 4,4-dimethyl-1-pentene, where the steric bulk of the tert-butyl group on the alkene would be a critical factor in determining the reaction's efficiency and stereochemical outcome.

Biocatalytic Transformations for Chiral Tetrahydroquinoline Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral molecules. Enzymes, operating under mild conditions in aqueous media, can provide access to enantiomerically pure compounds that are difficult to obtain through other means. For the synthesis of chiral this compound, two main biocatalytic approaches are particularly relevant: the asymmetric reduction of a prochiral precursor and the kinetic resolution of a racemic mixture. While specific biocatalytic routes to 3-tert-butyl-THQ are not extensively documented, principles from related syntheses can be applied.

Table 2: Potential Biocatalytic Approaches for Chiral this compound

| Approach | Enzyme Class | Prochiral Substrate Example | Description |

|---|---|---|---|

| Asymmetric Reduction | Imine Reductases (IREDs) or Ketoreductases (KREDs) | 3-tert-butyl-3,4-dihydroquinoline (for IREDs) or 3-tert-butyl-quinolin-4-one (for KREDs) | The enzyme selectively reduces a prochiral C=N or C=O bond, installing a new stereocenter with high enantiomeric excess. |

| Asymmetric Amination | Transaminases (TAs) | A 1,3-disubstituted ketone precursor | A transaminase could catalyze the asymmetric amination of a suitable ketone, followed by cyclization to form the chiral THQ. |

The application of these enzymatic methods would provide a sustainable pathway to enantiopure this compound, a valuable building block for chiral drugs and materials.

Green Chemistry Considerations in Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and efficient. These considerations are paramount in the modern synthesis of complex molecules like this compound.

Atom Economy and Reaction Efficiency

Atom economy is a fundamental metric of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. Reactions with high atom economy, such as cycloadditions and domino reactions, are preferable as they minimize the generation of waste.

The Povarov reaction, when performed as a three-component reaction between an aniline, an aldehyde, and an alkene, is a prime example of an atom-economical process for synthesizing the THQ core. organic-chemistry.org In this case, the only byproduct is a single molecule of water, leading to a very high theoretical atom economy.

Solvent Selection and Alternative Reaction Media

The choice of solvent is a critical parameter in the synthesis of tetrahydroquinolines, influencing reaction rates, yields, and selectivity. nih.gov Traditional syntheses have often relied on conventional organic solvents; however, contemporary research emphasizes the adoption of greener and more sustainable alternatives.

The solvent can play a crucial role in hydrogenation processes for creating the tetrahydroquinoline scaffold. For instance, in the reductive cyclization of 2-nitrochalcones, dichloromethane (B109758) has been reported to afford the best selectivity and highest yields, effectively preventing the formation of quinoline by-products. nih.gov Similarly, in the thermal annulation of certain chromium Fischer carbenes to form tetrahydroquinolines, acetonitrile (B52724) was found to provide the highest, albeit variable, yields. nih.gov

In a significant move towards environmentally benign processes, water has been explored as a reaction medium. arabjchem.orgresearchgate.net The use of water is advantageous due to its availability, non-toxicity, and non-combustibility. arabjchem.org Lewis acid-catalyzed cyclocondensation reactions for tetrahydroquinoline synthesis have been successfully performed in water, demonstrating its viability as a green solvent. researchgate.net Furthermore, multicomponent reactions for generating tetrahydroquinoline derivatives have been developed that leverage the benefits of green chemistry, sometimes utilizing aqueous ethanol. nih.govarabjchem.org

Alternative reaction media also include bio-derived solvents like 2-Methyltetrahydrofuran (2-MeTHF), which is produced from renewable resources such as corncobs. sigmaaldrich.com Such solvents offer environmental and economic advantages over traditional options like tetrahydrofuran (B95107) (THF). sigmaaldrich.com The principles of green chemistry encourage the search for such alternative media to reduce the environmental footprint of chemical syntheses. sigmaaldrich.com

Table 1: Effect of Solvent on Tetrahydroquinoline Synthesis

| Reaction Type | Solvent | Observation | Reference |

|---|---|---|---|

| Reductive Cyclization of 2-nitrochalcones | Dichloromethane | Best selectivity and highest yields (65%-90%) | nih.gov |

| Thermal Annulation of N-(2-alkenylphenyl)amino-substituted chromium Fischer carbenes | Acetonitrile | Highest yields observed (highly variable, 12-70%) | nih.gov |

| Lewis Acid-Catalyzed Cyclocondensation | Water | High yield (92%) achieved with AlCl₃ at 50 °C | researchgate.net |

| Domino SN2-SNAr Reaction | DMF | Reaction proceeds at ambient temperature to afford a 98% yield | nih.gov |

Catalyst Design for Sustainability and Reusability

Catalyst design has shifted towards sustainability, focusing on the use of earth-abundant metals, non-precious metal catalysts, and systems that allow for easy recovery and reuse. This approach aligns with the principles of green chemistry by minimizing waste and improving atom economy. nih.govrsc.org

Heterogeneous Catalysts: Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture, enabling recovery and reuse.

Nanoporous Gold (AuNPore): Unsupported nanoporous gold has been employed as a highly efficient catalyst for the regioselective hydrogenation of quinoline derivatives. The AuNPore catalyst can be readily recovered and reused without any loss of catalytic activity. organic-chemistry.org

Palladium on Carbon (Pd/C): A classic and effective catalyst, 5% Pd/C is used in hydrogenation strategies to convert nitro groups and facilitate reductive amination cascades to yield tetrahydroquinolines. nih.gov It is also used in intramolecular reductive cyclizations of functionalized o-nitrohydrocinnamaldehydes. google.com

Zinc Oxide Nanocrystals (ZnO-NCs): Sonochemically prepared, reusable ZnO nanocrystals stabilized with CTAB have been developed for sustainable synthesis protocols, highlighting the move towards economical and robust catalytic systems. rsc.org

Homogeneous Catalysts: While recovery can be more complex, homogeneous catalysts often offer high activity and selectivity.

Manganese (Mn) Pincer Complexes: Atom-efficient synthesis of 1,2,3,4-tetrahydroquinolines has been achieved using a manganese(I) PN³ pincer complex. nih.gov This system operates via a "borrowing hydrogen" methodology, which is highly atom-economical, producing water as the only byproduct and avoiding the need for external reducing agents. nih.gov

Iridium (Ir) Catalysts: An environmentally friendly iridium-catalyzed direct cyclization of N-methylanilines with 1,3-propanediol (B51772) yields tetrahydroquinolines with water as the sole by-product. organic-chemistry.org

Organocatalysts: Proline, a naturally occurring amino acid, has been used as an organocatalyst for the asymmetric α-functionalization of aldehydes, which then undergo reductive cyclization to form chiral 3-substituted tetrahydroquinolines. google.com This approach provides an environmentally benign route to enantiomerically-enriched products. google.com

Table 2: Examples of Sustainable and Reusable Catalysts in Tetrahydroquinoline Synthesis

| Catalyst System | Catalyst Type | Key Features | Reference |

|---|---|---|---|

| Nanoporous Gold (AuNPore) | Heterogeneous | Highly efficient, regioselective, readily recovered and reused without loss of activity. | organic-chemistry.org |

| Manganese PN³ Pincer Complex | Homogeneous | Earth-abundant metal, atom-economical "borrowing hydrogen" method, water as sole byproduct. | nih.gov |

| Proline | Organocatalyst | Environmentally benign, enables asymmetric synthesis of chiral derivatives. | google.com |

| Iridium Complex | Homogeneous | Environmentally friendly cyclization, water is the only byproduct. | organic-chemistry.org |

| Palladium on Carbon (Pd/C) | Heterogeneous | Widely used for reductive cyclizations, efficient and robust. | nih.govgoogle.com |

Post-Synthetic Derivatization and Functional Group Interconversions

Post-synthetic derivatization of the tetrahydroquinoline core is essential for creating diverse analogs for various applications, including pharmaceutical development. mdpi.comnih.gov These modifications can be performed on the nitrogen atom of the heterocyclic ring or on substituents attached to the carbocyclic ring.

N-Functionalization: The secondary amine of the 1,2,3,4-tetrahydroquinoline (B108954) scaffold is a common site for derivatization.

N-Acylation: The nitrogen can be readily acylated. For example, 1,2,3,4-tetrahydroquinoline reacts with 2-(4-isobutylphenyl)propanoyl chloride in dichloromethane to form the corresponding amide, 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-isobutylphenyl)propan-1-one. mdpi.com

N-Alkylation: Methylation of the nitrogen can be achieved using reagents like methyl iodide. mdpi.com

N-Carbamate Formation: The nitrogen can be protected or derivatized by forming a carbamate, for instance, by reacting it with di-tert-butyl dicarbonate (B1257347) to yield a Boc-protected tetrahydroquinoline. uni.lu Another derivatization method involves reaction with reagents like (–)-(1R)-menthyl chloroformate to produce diastereomeric carbamates, which can be useful for analytical purposes such as determining enantiomeric composition. scirp.org

Functional Group Interconversions (FGIs): FGIs are crucial for elaborating the structure of substituted tetrahydroquinolines. General principles of FGI can be applied to modify substituents on the aromatic ring or at other positions. vanderbilt.edu

Hydroxyl to Halide: An alcohol functional group can be converted to a halide (Cl, Br, I) using various reagents such as SOCl₂, PBr₃, or a combination of Ph₃P and a halogen source. vanderbilt.edu

Halide/Sulfonate to Nitrile/Azide (B81097): Halides and sulfonate esters are excellent leaving groups that can be displaced by nucleophiles like cyanide or azide anions to introduce nitrile or azide functionalities, respectively. vanderbilt.edu

Reduction of Nitriles and Azides: Nitriles and azides can be subsequently reduced to primary amines using reagents like LiAlH₄ or catalytic hydrogenation (e.g., H₂/Pd-C), providing a route to aminomethyl-substituted analogs. vanderbilt.edu

Table 3: Common Post-Synthetic Modifications of the Tetrahydroquinoline Scaffold

| Modification Type | Reaction Example | Reagents | Reference |

|---|---|---|---|

| N-Acylation | Amine to Amide | Acid Chloride (e.g., Ibuprofen chloride), Triethylamine | mdpi.com |

| N-Alkylation | Amine to N-Methyl Amine | Methyl Iodide | mdpi.com |

| N-Carbamate Formation | Amine to Boc-protected Amine | Di-tert-butyl dicarbonate (Boc₂O) | uni.lu |

| Functional Group Interconversion | Alcohol to Bromide | PBr₃, pyridine | vanderbilt.edu |

| Functional Group Interconversion | Halide to Nitrile | KCN, 18-Crown-6, DMSO | vanderbilt.edu |

| Functional Group Interconversion | Azide to Amine | H₂, Pd/C or LiAlH₄ | vanderbilt.edu |

Elucidation of Chemical Reactivity and Transformation Mechanisms

Electrophilic and Nucleophilic Reactivity of the Tetrahydroquinoline Ring System

The chemical character of the 3-tert-butyl-1,2,3,4-tetrahydroquinoline ring system is distinctly dualistic, exhibiting both nucleophilic and electrophilic properties centered at different locations within the molecule.

Nucleophilic Character: The primary site of nucleophilicity is the nitrogen atom of the heterocyclic ring. The lone pair of electrons on the nitrogen atom imparts Lewis base characteristics to the molecule, allowing it to react with protons and other electrophiles. masterorganicchemistry.com This basicity is a hallmark of the tetrahydroquinoline scaffold. ontosight.ai When the nitrogen atom donates its electron pair to an electrophile, it acts as a nucleophile. masterorganicchemistry.com For instance, in the presence of a proton (H+), it behaves as a Brønsted base. masterorganicchemistry.com

Electrophilic Character: While the nitrogen atom is electron-rich, other parts of the molecule can act as electrophiles. An electrophile is a species that accepts a pair of electrons to form a new covalent bond. masterorganicchemistry.com Electrophilic sites in derivatives of tetrahydroquinoline can be generated, for example, by forming an N-acyl or N-sulfonyl iminium ion intermediate. This reactive species can then be trapped by a wide range of electron-rich nucleophiles, leading to C(1)-substituted tetrahydroquinoline products. nih.gov The formation of this iminium ion is a key step in many functionalization reactions of the tetrahydroquinoline core. nih.govacs.org

The aromatic portion of the molecule is susceptible to electrophilic aromatic substitution. The amino group is an activating group, directing incoming electrophiles to the ortho and para positions (C-5 and C-7). However, the steric hindrance from the fused aliphatic ring and the bulky 3-tert-butyl group can influence the regioselectivity of these substitutions.

Oxidation and Dehydrogenation Processes of the Tetrahydroquinoline Moiety

The tetrahydroquinoline moiety is readily susceptible to oxidation and dehydrogenation, processes that lead to the formation of dihydroquinolines or fully aromatic quinolines. These transformations are fundamental in both synthetic chemistry and understanding the metabolic pathways of related compounds.

Aerobic oxidation utilizes molecular oxygen, often from the air, as a green and atom-economical oxidant. researchgate.netnih.gov This method avoids the generation of stoichiometric hazardous waste associated with traditional chemical oxidants. researchgate.net Various catalytic systems have been developed to facilitate the aerobic dehydrogenation of N-heterocycles like tetrahydroquinoline. researchgate.net For example, heterogeneous catalysts such as nickel oxide supported on graphene (NiO/Gr) have proven effective for the additive-free aerobic dehydrogenation of 1,2,3,4-tetrahydroquinoline (B108954). researchgate.net Similarly, visible-light-mediated strategies can achieve the direct oxygenation of related N-substituted tetrahydroisoquinolines to the corresponding lactams using oxygen, sometimes without the need for an external photocatalyst. nih.gov

The mechanism of oxidative transformation of the tetrahydroquinoline ring typically proceeds through key intermediates. It is widely accepted that these reactions can involve the formation of a radical cation via a single electron transfer (SET) from the nitrogen atom to the oxidant. nih.govresearchgate.net

A general pathway for the oxidation of an N-acyl/sulfonyl tetrahydroquinoline involves:

Single Electron Transfer (SET): The tetrahydroquinoline derivative transfers an electron to an oxidant (e.g., DDQ or an oxidized catalyst species) to form a radical cation intermediate. nih.govresearchgate.net

Hydrogen Abstraction: A hydrogen atom is abstracted from the C-1 position, leading to the formation of a stable and reactive N-acyl/sulfonyl iminium ion. nih.gov

Nucleophilic Attack or Aromatization: This iminium ion can be trapped by a nucleophile to yield a C1-functionalized product. nih.gov Alternatively, under different conditions, further oxidation and deprotonation can lead to the formation of the corresponding quinoline (B57606), achieving full aromatization. researchgate.net

Kinetic analysis of the oxidative dehydrogenation of 1,2,3,4-tetrahydroquinoline using manganese oxide catalysts suggests the involvement of radical anions and an apparent activation energy of 37.7 kJ mol⁻¹. researchgate.net

Reduction and Hydrogenation Chemistries

The synthesis of 1,2,3,4-tetrahydroquinolines is most commonly achieved through the reduction or hydrogenation of the corresponding quinoline precursors. A variety of catalytic systems have been developed for this transformation, offering high efficiency and selectivity. nih.govorganic-chemistry.org

Catalytic hydrogenation is a prominent method, where quinolines are reduced in the presence of a metal catalyst and a hydrogen source. nih.gov For instance, a multi-step domino sequence can be triggered by the catalytic reduction of a nitro group in a precursor, followed by cyclization and further reduction to yield the tetrahydroquinoline ring system. nih.gov

Transfer hydrogenation offers an alternative to using high-pressure molecular hydrogen. In this method, a hydrogen donor molecule transfers hydrogen to the substrate. Various catalysts, including those based on nanoporous gold (AuNPore) with organosilane and water as the hydrogen source, have been used for the highly efficient and regioselective hydrogenation of quinoline derivatives. organic-chemistry.orgresearchgate.net Metal-free systems using B(C₆F₅)₃ and hydrosilanes have also been successfully applied. organic-chemistry.org The mechanism in this case often involves an initial 1,4-addition of the hydrosilane to the quinoline to give a 1,4-dihydroquinoline, which is subsequently hydrogenated to the final product. organic-chemistry.org

The table below summarizes various catalytic systems used for the reduction of quinolines to 1,2,3,4-tetrahydroquinolines.

| Catalyst/Reagent System | Hydrogen Source | Key Features | Reference |

|---|---|---|---|

| 5% Pd/C | H₂ | Used in domino reduction-reductive amination sequences. | nih.gov |

| Unsupported Nanoporous Gold (AuNPore) | Organosilane/Water | Highly efficient and regioselective; catalyst is reusable. | organic-chemistry.org |

| TiO₂-supported Gold Nanoparticles | Hydrosilane/Ethanol | Effective under solvent-free conditions with moderate to excellent yields. | researchgate.net |

| B(C₆F₅)₃ | Hydrosilanes | Metal-free hydrogenative reduction. | organic-chemistry.org |

| Silver (ligand- and base-free) | Ag-H species | Environmentally friendly, proceeds at room temperature. | organic-chemistry.org |

| Manganese PN³ Pincer Complex | Borrowing Hydrogen (from alcohols) | Atom-efficient one-pot cascade reaction. | nih.gov |

Ring-Opening, Rearrangement, and Fragmentation Reactions

While the tetrahydroquinoline ring is generally stable, it can undergo ring-opening, rearrangement, and fragmentation reactions under specific conditions.

Ring-Opening and Rearrangement: Under certain hydrogenation conditions, ring-opening can occur. For example, a domino sequence involving a cyclopropyl (B3062369) imine subunit, upon extended exposure to hydrogenation, can lead to ring opening via a 1,4-addition of hydrogen. nih.gov Acid-catalyzed rearrangements, such as a Fries-like rearrangement of related N-arylazetidin-2-ones, have also been utilized in the synthesis of quinolinone structures, highlighting the potential for skeletal rearrangements within this class of compounds. nih.gov

Fragmentation Reactions: Mass spectrometry is a primary tool for studying the fragmentation patterns of organic molecules. For tert-butyl substituted aromatic systems, a characteristic fragmentation pathway is the loss of a methyl radical from the tert-butyl group to form a more stable cation. researchgate.net In the case of this compound, the molecular ion would be expected to undergo fragmentation. Common fragmentation reactions for cyclic amines include α-cleavage, where the bond adjacent to the nitrogen atom is broken. thieme-connect.de The presence of the tert-butyl group and the fused aromatic ring would lead to a complex fragmentation pattern, likely initiated by the loss of a methyl group (CH₃•) or cleavage of the heterocyclic ring. researchgate.netthieme-connect.de

Detailed Mechanistic Investigations via Kinetic and Isotopic Labeling Studies

To unambiguously determine reaction mechanisms, kinetic and isotopic labeling studies are indispensable tools. These methods provide detailed insights into reaction pathways, transition states, and the specific atoms involved in bond-breaking and bond-forming steps. researchgate.net

For instance, in the reduction of quinolines to tetrahydroquinolines using a hydrosilane/ethanol system catalyzed by gold nanoparticles, mechanistic analysis revealed the stereoselective addition of two hydride ions (from the hydrosilane) to positions C2 and C4 of the quinoline ring, and two protons (from ethanol) to position C3 and the nitrogen atom. researchgate.net

Isotopic labeling with deuterium (B1214612) (²H) is frequently used to trace the path of hydrogen atoms during a reaction. H/D exchange studies can reveal reversible steps and the involvement of specific hydrogen atoms in rate-determining steps, which is quantified by the kinetic isotope effect (KIE). researchgate.net For example, studies on the fragmentation of labeled tert-butylnaphthalenes, which are structurally related to the title compound, showed extensive H/D exchange between the side chain and the aromatic ring, indicating complex intramolecular hydrogen migrations prior to fragmentation. researchgate.net Such studies would be invaluable in elucidating the precise mechanisms of oxidation, reduction, and rearrangement for this compound.

Sophisticated Structural and Conformational Analysis

High-Resolution X-ray Crystallography for Molecular Geometry and Intermolecular Interactions

High-resolution X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for 3-Tert-butyl-1,2,3,4-tetrahydroquinoline is not available, the analysis of analogous structures, such as derivatives of 1,2,3,4-tetrahydroisoquinoline, provides a robust framework for predicting its solid-state characteristics. iucr.orgiucr.org

The molecular geometry would feature a fusion of a planar benzene (B151609) ring and a non-planar, saturated six-membered nitrogen-containing ring. This heterocyclic ring is expected to adopt a half-chair conformation to minimize steric strain, a common feature in related tetrahydroquinoline and tetrahydroisoquinoline systems. The positioning of the large tert-butyl group at C3 would be a critical determinant of the most stable conformation, with a strong preference for a pseudo-equatorial orientation to reduce unfavorable steric interactions with the rest of the ring.

In the solid state, molecules of this compound would arrange themselves into a regular, repeating lattice. The specific packing motif is driven by the need to maximize packing efficiency and satisfy intermolecular interactions. Based on analogs, a common feature in the crystal structures of such compounds is the formation of supramolecular architectures governed by hydrogen bonding and van der Waals forces. iucr.org The presence of both a hydrogen bond donor (the N-H group) and a bulky hydrophobic substituent (the tert-butyl group) suggests that the crystal packing might involve the formation of distinct hydrophilic and hydrophobic regions. iucr.org Molecules could align to form chains or sheets stabilized by hydrogen bonds, with the hydrophobic tert-butyl groups projecting outwards from these assemblies, interacting with similar groups on adjacent molecules.

Non-covalent interactions are the primary forces that dictate the supramolecular architecture in the crystal lattice.

Hydrogen Bonding: The secondary amine group (N-H) is a key functional group capable of forming hydrogen bonds. In a crystal of pure this compound, moderately strong N-H···N hydrogen bonds would be expected, linking molecules into chains or dimeric motifs. If co-crystallized with a hydrogen bond acceptor, stronger N-H···O or N-H···X bonds would likely dominate the packing.

Halogen Bonding: Halogen bonding is not applicable to this compound itself. However, if a halogenated derivative were synthesized, the halogen atom could act as a Lewis acidic center, forming directional interactions with Lewis bases like the nitrogen atom, which could be used in crystal engineering.

| Interaction Type | Potential Donor/Acceptor Groups | Expected Role in Crystal Structure |

|---|---|---|

| Hydrogen Bonding | Donor: N-H, Acceptor: N | Primary force driving the formation of chains or dimers, defining the supramolecular synthons. |

| Van der Waals Forces | tert-Butyl group, aliphatic and aromatic C-H groups | Crucial for overall packing efficiency, especially in hydrophobic domains. |

| C-H···π Interactions | Donor: Aliphatic/tert-Butyl C-H, Acceptor: Aromatic Ring | Contributes to the stabilization of the packing arrangement between molecular layers or chains. |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment

NMR spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in solution. auremn.org.br For this compound, a combination of one-dimensional and two-dimensional NMR techniques would provide a complete picture of its covalent structure and preferred conformation.

The saturated ring of the tetrahydroquinoline system is not static but undergoes rapid conformational inversion at room temperature. This dynamic process, known as ring-flipping, interconverts the two half-chair conformations. Variable Temperature (VT) NMR is the ideal technique to study such dynamic equilibria. ox.ac.uk

At room temperature, the rate of inversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons of the CH₂ groups at C2 and C4. As the temperature is lowered, the rate of this inversion slows. At a certain temperature, known as the coalescence temperature, the signals for these protons will broaden significantly. Upon further cooling, below the coalescence point, the exchange becomes slow enough that distinct signals for the axial and equatorial protons can be observed, allowing for the determination of the energy barrier (ΔG‡) for the ring inversion process. ox.ac.ukcdnsciencepub.com

| Temperature Range | Rate of Ring Inversion | Expected 1H NMR Spectrum (Aliphatic Region) |

|---|---|---|

| Above Coalescence (e.g., 298 K) | Fast | Averaged, sharp signals for C2 and C4 protons. |

| At Coalescence | Intermediate | Broad, poorly resolved signals for C2 and C4 protons. |

| Below Coalescence (e.g., <200 K) | Slow | Separate, distinct signals for axial and equatorial protons at C2 and C4. |

Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and for determining the molecule's stereochemistry. researchgate.netresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H scalar coupling networks. It would be used to trace the connectivity of protons, for example, from the N-H proton to the H2 protons, and along the C2-C3-C4 aliphatic chain. It would also confirm the coupling relationships between the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It provides a straightforward method to assign the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is particularly powerful for connecting different structural fragments. Crucially, HMBC would show correlations from the singlet signal of the nine tert-butyl protons to the carbons at C3, C2, and C4, definitively confirming the location of this substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY data is vital for determining the preferred conformation. For instance, observing a strong NOE between a proton on the tert-butyl group and an axial proton on the tetrahydroquinoline ring would provide definitive evidence for the stereochemical arrangement.

| 2D NMR Experiment | Information Provided | Key Expected Correlations for Structure Confirmation |

|---|---|---|

| COSY | 1H-1H coupling pathways | H2 ↔ H3; H3 ↔ H4; Aromatic H ↔ Aromatic H |

| HSQC | Direct 1H-13C correlations | tert-Butyl H ↔ tert-Butyl C; H2 ↔ C2; H3 ↔ C3; H4 ↔ C4 |

| HMBC | Long-range (2-3 bond) 1H-13C correlations | tert-Butyl H ↔ C2, C3, C4; H4 ↔ C5, C4a |

| NOESY | Through-space 1H-1H proximity | Correlations between tert-butyl protons and ring protons to define pseudo-axial/equatorial orientation. |

In cases where suitable single crystals for X-ray diffraction cannot be obtained, or to study different solid forms of a compound, solid-state NMR (ssNMR) is a powerful alternative. nih.gov Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment and orientation of molecules in the solid state.

Using techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS), it is possible to obtain high-resolution ¹³C spectra of solid samples. The ¹³C chemical shifts are highly sensitive to the molecular conformation and the packing arrangement in the crystal. Therefore, different crystalline polymorphs of this compound would give rise to distinct ¹³C ssNMR spectra, making it an excellent tool for identifying and characterizing polymorphism. Furthermore, ssNMR can provide structural information on amorphous (non-crystalline) forms, which lack the long-range order required for diffraction techniques. rsc.org The technique can be used to probe the conformational distribution and local packing in these disordered materials.

Vibrational Spectroscopy (IR, Raman) for Specific Functional Group Analysis and Conformational Isomers

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the characterization of conformational isomers in this compound. The vibrational modes of the molecule are sensitive to its geometry and the electronic environment of its constituent atoms.

The tetrahydroquinoline core possesses a puckered, non-planar structure, which can exist in different conformations. nih.govrsc.org The bulky tert-butyl group at the C3 position is expected to have a significant influence on the conformational preference of the saturated six-membered ring. Theoretical calculations on related hydroquinolines suggest that different conformers can be identified and their relative energies estimated, which can then be correlated with experimental vibrational spectra. nih.gov

Key Vibrational Modes:

N-H Stretch: The secondary amine in the tetrahydroquinoline ring will exhibit a characteristic N-H stretching vibration. In the IR spectrum, this typically appears as a moderate to weak band in the region of 3300-3500 cm⁻¹. The exact position and shape of this band can be sensitive to hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations from the benzene ring are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the tetrahydro part of the quinoline (B57606) and the tert-butyl group will appear just below 3000 cm⁻¹. The tert-butyl group will show characteristic symmetric and asymmetric stretching modes. researchgate.net

C=C Stretches: The aromatic ring will give rise to characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region of the IR and Raman spectra.

C-N Stretch: The C-N stretching vibration of the secondary amine is typically found in the 1250-1020 cm⁻¹ range.

Tert-butyl Group Vibrations: The tert-butyl group has characteristic bending vibrations, including a prominent "umbrella" deformation mode around 1365 cm⁻¹ and other rocking and wagging modes. researchgate.net

The presence of conformational isomers could be detected by the appearance of additional bands or shoulders in the vibrational spectra, particularly in the fingerprint region (below 1500 cm⁻¹). By comparing experimental spectra with theoretical calculations for different possible conformers, it is possible to deduce the most stable conformation in the gas phase or in a specific solvent. nih.govnih.gov

Interactive Data Table: Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Secondary Amine (N-H) | Stretching | 3300 - 3500 | Moderate to Weak (IR) |

| Aromatic C-H | Stretching | 3000 - 3100 | Moderate (IR), Strong (Raman) |

| Aliphatic C-H | Stretching | 2850 - 2970 | Strong (IR and Raman) |

| Aromatic C=C | Stretching | 1450 - 1600 | Moderate to Strong |

| Tert-butyl | Umbrella Bending | ~1365 | Strong (IR) |

| C-N | Stretching | 1020 - 1250 | Moderate |

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination

The presence of a chiral center at the C3 position, bearing the tert-butyl group, means that this compound can exist as a pair of enantiomers (R and S). Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is instrumental in determining the absolute configuration of such chiral molecules. mgcub.ac.inyoutube.com

These techniques rely on the differential interaction of left and right circularly polarized light with a chiral molecule. mgcub.ac.in

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. libretexts.org An ORD spectrum shows a plain curve at wavelengths away from an absorption band. However, near an electronic absorption of a chromophore in the chiral molecule, the curve exhibits a characteristic peak and trough, known as a Cotton effect. libretexts.org The sign of the Cotton effect (positive or negative) can be correlated with the absolute configuration of the molecule. libretexts.org

Circular Dichroism (CD): CD measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. mgcub.ac.in A CD spectrum shows positive or negative peaks corresponding to the electronic transitions of the chromophores within the molecule.

For this compound, the benzene ring acts as the primary chromophore. The electronic transitions of the benzene chromophore will give rise to CD signals. The sign and intensity of these signals are dependent on the spatial arrangement of the atoms around the chiral center, and thus can be used to assign the absolute configuration. By comparing the experimental CD spectrum with theoretical spectra calculated for both the R and S enantiomers, the absolute configuration can be determined.

Mass Spectrometry Fragmentation Pathways for Mechanistic and Structural Elucidation (Beyond Basic Identification)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry can provide detailed mechanistic insights into its gas-phase ion chemistry.

Upon ionization, typically by electron impact (EI), the molecular ion ([M]⁺˙) is formed. This ion can then undergo a series of fragmentation reactions to produce smaller, characteristic fragment ions. The fragmentation of the tert-butyl group is a prominent pathway for compounds containing this moiety. nih.gov

Plausible Fragmentation Pathways:

Loss of a Methyl Radical: A common fragmentation pathway for compounds with a tert-butyl group is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation. This would result in a fragment ion at [M-15]⁺.

Loss of a Tert-butyl Radical: Cleavage of the bond between the C3 carbon and the tert-butyl group can lead to the loss of a tert-butyl radical (•C(CH₃)₃), resulting in a fragment ion at [M-57]⁺.

Retro-Diels-Alder (RDA) Reaction: Tetrahydroquinolines can undergo a characteristic retro-Diels-Alder reaction, leading to the cleavage of the saturated ring. This would result in the formation of charged and neutral fragments, providing information about the substitution pattern on the ring.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage) is a common fragmentation pathway for amines. This can lead to the loss of various substituents from the saturated ring.

By analyzing the masses and relative abundances of these fragment ions, it is possible to piece together the structure of the original molecule and understand the underlying fragmentation mechanisms.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| Fragmentation Pathway | Neutral Loss | Mass of Neutral Loss (Da) | m/z of Fragment Ion | Plausible Structure of Fragment Ion |

|---|---|---|---|---|

| Loss of Methyl Radical | •CH₃ | 15 | [M-15]⁺ | Tertiary carbocation at the former tert-butyl position |

| Loss of Tert-butyl Radical | •C(CH₃)₃ | 57 | [M-57]⁺ | Ionized tetrahydroquinoline ring with a radical at C3 |

| Alpha-Cleavage | Varies | Varies | Varies | Ring-opened fragments |

| Retro-Diels-Alder | Varies | Varies | Varies | Fragments from the cleavage of the six-membered ring |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of molecules. These methods are used to optimize molecular geometry, calculate electronic energies, and visualize molecular orbitals. For derivatives of 1,2,3,4-tetrahydroquinoline (B108954), DFT has been successfully employed to understand their structure and vibrational spectra nih.govresearchgate.net.

A typical approach involves geometry optimization using a specific functional and basis set, such as B3LYP/6-311+G(**), to find the lowest energy structure nih.govresearchgate.net. From this optimized geometry, various electronic properties can be determined. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular reactivity and kinetic stability.

For 3-tert-butyl-1,2,3,4-tetrahydroquinoline, the electron-donating nature of the tert-butyl group is expected to influence the electronic distribution. It would likely raise the energy of the HOMO, making the molecule a better electron donor compared to the unsubstituted tetrahydroquinoline. DFT calculations would precisely quantify this effect and map the electron density distribution, highlighting regions of high and low electron density, which are indicative of sites susceptible to electrophilic or nucleophilic attack.

Table 1: Representative DFT Functionals and Basis Sets for Tetrahydroquinoline Derivatives

| Method | Functional | Basis Set | Typical Application |

|---|---|---|---|

| DFT | B3LYP | 6-311+G(d,p) | Geometry Optimization, Vibrational Frequencies nih.govresearchgate.net |

| DFT | B3LYP | 6-311++G** | Electronic Properties, NBO Analysis tandfonline.com |

Conformational Landscape Exploration via Molecular Mechanics and Quantum Chemical Methods

The non-aromatic, saturated ring of the tetrahydroquinoline moiety is not planar and can adopt several conformations. The presence of the bulky tert-butyl group at the C3 position significantly influences the molecule's conformational preferences. The exploration of this conformational landscape is typically performed using a combination of molecular mechanics (MM) and quantum chemical methods.

Molecular mechanics, a computationally less expensive method, is often used for an initial broad search of the potential energy surface to identify possible low-energy conformers nih.govyoutube.com. Following this, the identified conformers are typically subjected to more accurate geometry optimization and energy calculations using DFT.

For the 1,2,3,4-tetrahydroquinoline ring, conformations such as half-chair and twisted forms are expected, similar to those identified in related tetrahydroisoquinoline systems researchgate.netnih.gov. The primary energetic consideration for this compound would be the minimization of steric strain caused by the large tert-butyl group. This group will strongly prefer to occupy a pseudo-equatorial position on the puckered ring to avoid unfavorable 1,3-diaxial interactions with the hydrogen atoms on the ring. Any conformation that forces the tert-butyl group into a pseudo-axial position would be significantly higher in energy and thus less populated at equilibrium. Computational methods can precisely calculate the energy difference between these conformers.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a valuable tool for predicting spectroscopic data, which can then be used to interpret and validate experimental spectra. DFT calculations are widely used to predict vibrational frequencies (FTIR and Raman) and NMR chemical shifts nih.govresearchgate.net.

For a related compound, 6-methyl-1,2,3,4-tetrahydroquinoline, DFT calculations at the B3LYP/6-311+G(**) level have been shown to provide vibrational frequencies that are in close agreement with experimental FTIR and Raman spectra after the application of appropriate scaling factors nih.govresearchgate.net. The same methodology would be applicable to this compound. A full geometry optimization followed by a frequency calculation would yield the theoretical vibrational spectrum. Specific vibrational modes associated with the tert-butyl group (e.g., C-H stretching and bending) and the tetrahydroquinoline core could be assigned.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical predictions are invaluable for assigning peaks in experimental NMR spectra and confirming the molecule's structure and major conformation in solution.

Computational Studies of Reaction Mechanisms and Transition States

Theoretical chemistry allows for the detailed investigation of reaction mechanisms, providing insights into transition states and activation energies that are often difficult to probe experimentally rsc.orgsmu.eduescholarship.org. For this compound, computational studies could explore various reactions, such as N-alkylation, oxidation of the heterocyclic ring, or electrophilic aromatic substitution on the benzene (B151609) ring.

By mapping the potential energy surface for a given reaction, chemists can identify the minimum energy path from reactants to products. This involves locating the geometry of the transition state—the highest energy point along this path. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate.

In the case of this compound, the steric hindrance from the tert-butyl group would be a critical factor. For example, in an electrophilic substitution reaction on the aromatic ring, the tert-butyl group could influence the regioselectivity by sterically blocking certain positions or by subtly altering the electronic activation of the ring. Computational modeling of the transition states for substitution at different positions would reveal the energetic preferences and explain the observed product distribution.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations typically model molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a way to study the explicit dynamic behavior of a molecule in a solvent environment over time mdpi.comnih.gov. An MD simulation models the molecule and a large number of explicit solvent molecules (e.g., water) in a "box," calculating the forces between all atoms and simulating their movements over nanoseconds or longer.

For this compound, MD simulations would be useful for several purposes:

Conformational Dynamics: To observe the transitions between different low-energy conformations in solution and determine their relative stabilities and lifetimes.

Solvation Structure: To analyze how solvent molecules arrange themselves around the solute. This would reveal the structure of the hydration shell around the hydrophilic N-H group and the hydrophobic tert-butyl and aromatic moieties.

Transport Properties: To calculate properties like the diffusion coefficient of the molecule in a particular solvent.

MD simulations provide a bridge between the static picture from quantum chemistry and the macroscopic behavior of the substance in solution nih.govresearchgate.net.

Chemoinformatics and Quantitative Structure-Reactivity/Property Relationships (QSAR/QSPR)

Chemoinformatics involves the use of computational methods to analyze chemical information. One of its most powerful applications is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models bowen.edu.ngnih.govnih.gov. These are statistical models that correlate the chemical structure of a series of compounds with their biological activity or a physical property.

For a series of tetrahydroquinoline derivatives, a QSAR model could be built to predict their activity against a specific biological target mdpi.comnih.gov. This involves calculating a set of numerical values, or "descriptors," for each molecule that encodes its structural, steric, and electronic features.

For this compound, relevant descriptors would include:

Lipophilicity (logP): The tert-butyl group would significantly increase the molecule's lipophilicity, which can be calculated using various algorithms.

Steric Descriptors: Parameters like molar refractivity or specific steric indices (e.g., Sterimol parameters) would quantify the bulk of the tert-butyl group.

Electronic Descriptors: Quantum chemically derived values like dipole moment or atomic charges.

These descriptors for this compound could then be input into an established QSAR model for related compounds to predict its potential biological activity, guiding further experimental investigation mdpi.comresearchgate.net.

Table 2: Calculated Molecular Descriptors Used in QSAR/QSPR Studies

| Descriptor Type | Example Descriptors | Relevance |

|---|---|---|

| Lipophilicity | logP, logD | Membrane permeability, solubility mdpi.comresearchgate.net |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Molecular interactions, reactivity |

| Steric / Topological | Molar refractivity, Surface area, Molecular weight | Receptor binding, steric hindrance mdpi.com |

Emerging Research Frontiers and Future Perspectives

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a significant leap in synthetic efficiency, safety, and scalability. For the synthesis of complex heterocyclic structures like tetrahydroquinolines, flow chemistry offers enhanced control over reaction parameters such as temperature and mixing, which is particularly crucial for managing highly reactive or unstable intermediates. wiley-vch.de

While specific applications in the synthesis of 3-tert-butyl-1,2,3,4-tetrahydroquinoline are not yet widely documented, the principles of flow chemistry are readily applicable. For instance, processes involving organolithium species, which are often run at cryogenic temperatures in batch mode, can be performed at higher temperatures in flow reactors due to superior heat transfer. wiley-vch.de This could be applied to multi-step syntheses of substituted tetrahydroquinolines.

Automated synthesis platforms, often utilizing disposable reagent cartridges, are also becoming more accessible to the broader chemistry community. youtube.com These systems automate routine reactions, saving time and improving reproducibility. The synthesis of N-heterocycles is a key application area for these technologies. youtube.com A potential automated workflow for this compound could involve a cartridge-based system that performs a key cyclization or substitution reaction, followed by automated purification, thereby streamlining the discovery and optimization of new derivatives.

Table 1: Potential Applications of Modern Synthesis Technologies

| Technology | Advantage for this compound Synthesis | Relevant Example from Broader Chemistry |

| Flow Chemistry | Enhanced safety and control for hazardous reagents (e.g., phosgene, organolithiums). wiley-vch.de | Kilogram-scale homologation using dichloromethyllithium in flow. wiley-vch.de |

| Automated Synthesis | High-throughput screening of reaction conditions and derivatives. youtube.com | Cartridge-based synthesis of various N-heterocycles. youtube.com |

| Microreactors | Precise thermal control for temperature-sensitive isomerizations. nih.gov | Flow-microreactor synthesis of 1,2,3,4-tetrahydroisoquinolines. nih.gov |

Photoredox and Electrochemical Approaches to Derivatization

Modern synthetic methods are increasingly moving away from harsh reagents towards more sustainable and selective activation strategies. Photoredox and electrochemical methods are at the forefront of this shift, enabling C-H functionalization and other transformations under mild conditions.

Electrochemical oxidation offers an environmentally friendly approach to modifying the tetrahydroquinoline core. Research has shown that tetrahydroquinolines can be selectively oxidized to 3,4-dihydroquinolones using electricity as a "traceless" oxidant and O2 as a "green" oxygen source. rsc.org This process often employs a mediator like 2,2,6,6-tetramethylpiperidinooxy (TEMPO) to facilitate the reaction. rsc.org Applying this methodology to this compound could provide a direct route to novel ketone derivatives. The tert-butyl group at the 3-position would likely influence the regioselectivity of such oxidations.

Furthermore, electrochemical methods have been developed for the nucleophilic fluorination of aromatic molecules containing tert-butyl groups. nih.gov These reactions proceed through the oxidation of the substrate to a cationic intermediate, which is then trapped by a fluoride (B91410) source. This suggests a potential pathway for the direct, late-stage fluorination of the aromatic ring of this compound, a valuable transformation in medicinal chemistry.

Investigation of Solid-State Reactivity and Phase Transformations

The solid-state properties of a chemical compound, including its crystal packing, polymorphism, and reactivity, are critical for its application in materials science and pharmaceuticals. The investigation of these properties for this compound represents a significant, yet underexplored, research frontier. The bulky tert-butyl group at the C3 position is expected to have a profound impact on the intermolecular interactions and crystal lattice structure compared to unsubstituted tetrahydroquinoline. Future research in this area would involve techniques such as X-ray crystallography, differential scanning calorimetry (DSC), and solid-state NMR to characterize different polymorphs and study their thermal stability and potential phase transformations. Understanding this behavior is crucial for controlling the physical properties of the material.

Exploration of Novel Reaction Chemistries and Methodologies

The synthesis of the tetrahydroquinoline core is a well-established field, but the quest for greater efficiency, selectivity, and substrate scope continues to drive the development of new methodologies. Domino reactions, which combine multiple transformations into a single operation without isolating intermediates, are a prime example of green and efficient chemistry. nih.gov Strategies such as reduction-reductive amination sequences or Michael-SNAr approaches have been successfully used to generate highly substituted tetrahydroquinolines. nih.gov Adapting these domino strategies for the synthesis of 3-substituted derivatives like this compound could significantly streamline its production.